molecular formula C12H8ClFO3S B2636972 4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride CAS No. 815576-23-9

4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride

Cat. No.: B2636972
CAS No.: 815576-23-9
M. Wt: 286.7
InChI Key: CTPANYMCABKYLN-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H8ClFO3S and a molecular weight of 286.71 g/mol . It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 3-fluorophenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 3-fluorophenol in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Hydroxybenzenesulfonyl chloride+3-Fluorophenol4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride\text{4-Hydroxybenzenesulfonyl chloride} + \text{3-Fluorophenol} \rightarrow \text{this compound} 4-Hydroxybenzenesulfonyl chloride+3-Fluorophenol→4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Properties

IUPAC Name

4-(3-fluorophenoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO3S/c13-18(15,16)12-6-4-10(5-7-12)17-11-3-1-2-9(14)8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPANYMCABKYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815576-23-9
Record name 4-(3-fluorophenoxy)benzene-1-sulfonyl chloride
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